Ethyl 2-chlorobenzo[d]thiazole-7-carboxylate
Description
Ethyl 2-chlorobenzo[d]thiazole-7-carboxylate is a halogenated heterocyclic compound featuring a benzo[d]thiazole core substituted with a chlorine atom at position 2 and an ethoxycarbonyl group at position 5. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chlorine atom enhances electrophilic reactivity, while the carboxylate group provides a handle for further functionalization . Its molecular formula is C₁₀H₈ClNO₂S, with a molecular weight of 257.70 g/mol (calculated). The compound is typically synthesized via cyclization reactions or halogenation of precursor benzo[d]thiazole derivatives, as inferred from analogous procedures in the evidence .
Properties
IUPAC Name |
ethyl 2-chloro-1,3-benzothiazole-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c1-2-14-9(13)6-4-3-5-7-8(6)15-10(11)12-7/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYSTESFTCVEPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=C1)N=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101211895 | |
| Record name | 7-Benzothiazolecarboxylic acid, 2-chloro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101211895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1620128-74-6 | |
| Record name | 7-Benzothiazolecarboxylic acid, 2-chloro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1620128-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Benzothiazolecarboxylic acid, 2-chloro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101211895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of 2-Aminothiophenol Derivatives
A foundational approach involves cyclocondensation between 2-aminothiophenol derivatives and ethyl glyoxalate under micellar conditions. This method employs sodium dioctyl sulfosuccinate (SDOSS) in water to enhance reactivity and sustainability.
- Procedure :
- 2-Amino-4-chlorothiophenol (1 mmol) and ethyl glyoxalate (1.2 mmol) are stirred in SDOSS/water at room temperature.
- Cyclization yields the benzothiazole core, followed by chlorination using Cl₂ or SOCl₂ to introduce the 2-chloro substituent.
- Yield : 83–91%.
- Advantages : Solvent-free, scalable, and eco-friendly.
Ullmann-Type Coupling and Intramolecular Cyclization
Copper-catalyzed Ullmann coupling enables the formation of the benzothiazole ring from 2-iodoaniline and sodium dithiocarbamate .
- Reaction Scheme :
- 2-Iodoaniline reacts with sodium dithiocarbamate in acetonitrile with CuI as a catalyst.
- Intramolecular cyclization forms the thiazole ring.
- Chlorination via Cl₂ gas or PCl₅ introduces the 2-chloro group.
- Conditions : 80–100°C, 12–24 h, inert atmosphere.
- Yield : 86–91%.
- Key Insight : Electron-donating groups on the aniline enhance reactivity.
Palladium-Catalyzed C–H Functionalization
PdCl₂/CuI-mediated C–H activation offers regioselective synthesis.
- Protocol :
- Ethyl 3-amino-4-mercaptobenzoate (1 mmol), KI (2 equiv), PdCl₂ (20 mol%), and CuI (50 mol%) in DMSO/DMF (1:1) at 120°C.
- Oxidative cyclization forms the benzothiazole core, with subsequent chlorination.
- Yield : 66–70%.
- Limitations : Requires strict control of oxygen levels to prevent over-oxidation.
Bromine-Mediated Cyclization of Thioureas
Thiourea derivatives undergo oxidative cyclization using bromine in acetic acid.
- Steps :
- Methyl 4-aminobenzoate reacts with ammonium thiocyanate in glacial acetic acid.
- Bromine (2 equiv) is added dropwise at 10°C, triggering cyclization.
- Esterification with ethanol/H₂SO₄ yields the ethyl carboxylate.
- Yield : 90% for the acid precursor; 85% after esterification.
- Safety Note : Bromine handling requires rigorous safety protocols.
Direct Chlorination of Benzothiazole Esters
Post-synthetic chlorination of preformed benzothiazole esters is a versatile strategy.
- Method :
- Ethyl benzo[d]thiazole-7-carboxylate is treated with Cl₂ gas or SOCl₂ in dichloromethane at 0°C.
- Reaction monitored via TLC until completion (2–4 h).
- Yield : 75–82%.
- Optimization : Excess Cl₂ improves conversion but risks over-chlorination.
Comparative Analysis of Methods
Critical Considerations
- Regioselectivity : Positioning the carboxylate at the 7-position requires precise control of substituents in the starting aniline.
- Chlorination Efficiency : Electrophilic aromatic substitution is sensitive to ring electronics; electron-deficient rings favor 2-chloro formation.
- Scalability : Ullmann and micellar methods are most amenable to industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chlorobenzo[d]thiazole-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: Reduction of the benzothiazole ring can lead to the formation of dihydrobenzothiazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include various substituted benzothiazole derivatives depending on the nucleophile used.
Oxidation Reactions: Major products are sulfoxides and sulfones.
Reduction Reactions: Dihydrobenzothiazole derivatives are the primary products.
Scientific Research Applications
Introduction to Ethyl 2-chlorobenzo[d]thiazole-7-carboxylate
This compound is a heterocyclic compound with significant applications in medicinal chemistry, agrochemicals, and materials science. Its unique structural features contribute to its diverse biological activities, making it a valuable compound for research and development.
Medicinal Chemistry
This compound serves as a crucial building block in synthesizing various pharmacologically active compounds. Research indicates its potential as:
- Antimicrobial Agents : Studies have shown that derivatives of this compound exhibit significant antibacterial and antifungal properties, making them candidates for new antibiotics .
- Anticancer Agents : The compound has been investigated for its ability to inhibit cancer cell proliferation, particularly in breast and colon cancer models .
Biological Studies
The compound's interaction with biological macromolecules allows it to be used in several biological studies:
- Enzyme Inhibition : this compound can inhibit specific enzymes, affecting metabolic pathways. This property is exploited in drug discovery to identify potential inhibitors for therapeutic targets.
- Receptor Binding Studies : The ability of the compound to bind to various receptors has been explored, providing insights into its mechanism of action and potential therapeutic applications .
Agrochemical Applications
In agrochemistry, derivatives of this compound are being researched for their efficacy as pesticides and herbicides. Their ability to disrupt biological processes in pests makes them suitable candidates for developing environmentally friendly agricultural chemicals .
Material Science
The compound's unique chemical structure allows it to be utilized in the development of new materials with specific properties:
- Fluorescent Materials : Research indicates that derivatives can be used to create fluorescent dyes, which have applications in imaging and sensing technologies .
- Conductive Polymers : this compound can be incorporated into conductive polymers, enhancing their electrical properties for use in electronics.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry demonstrated that this compound derivatives exhibited potent activity against multiple strains of bacteria, including resistant strains. The structure-activity relationship (SAR) analysis highlighted the importance of the chlorine substituent in enhancing biological activity.
Case Study 2: Cancer Inhibition
Research conducted at a leading cancer research institute evaluated the anticancer effects of this compound on human cancer cell lines. The findings indicated a significant reduction in cell viability and induced apoptosis, suggesting its potential as a therapeutic agent against cancer.
Mechanism of Action
The mechanism of action of Ethyl 2-chlorobenzo[d]thiazole-7-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activities.
Pathways Involved: The compound can affect various cellular pathways, including those related to apoptosis, cell proliferation, and inflammation.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Ethyl 2-Chlorobenzo[d]thiazole-7-carboxylate and Analogs
Key Observations :
- Halogen vs. Amino Group: Replacing chlorine with bromine increases molecular weight by ~28.45 g/mol, enhancing steric bulk and polarizability.
Reactivity Insights :
- Chlorine and bromine derivatives are typically synthesized via halogenation of amino precursors or direct electrophilic substitution. The amino derivative serves as a versatile precursor for further functionalization .
- Microwave-assisted synthesis (e.g., for amino derivatives) improves yield and reduces reaction time compared to traditional heating .
Biological Activity
Introduction
Ethyl 2-chlorobenzo[d]thiazole-7-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Characterized by a thiazole ring and a carboxylate group, this compound exhibits significant potential in various therapeutic areas, including antimicrobial and anticancer applications. This article delves into the biological activity of this compound, summarizing research findings, case studies, and structure-activity relationship (SAR) analyses.
Chemical Structure and Properties
This compound possesses the molecular formula and a molecular weight of approximately 241.69 g/mol. The presence of a chlorine atom at the second position of the benzothiazole ring enhances its reactivity and biological interactions compared to other derivatives without this substituent.
Antimicrobial Properties
Research indicates that compounds containing thiazole rings, including this compound, exhibit potent antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. A structure-activity relationship study revealed that modifications to the thiazole moiety can significantly affect cytotoxicity against cancer cell lines such as MCF-7 and U937. For instance, certain derivatives demonstrated IC50 values in the low micromolar range, indicating effective antiproliferative activity .
The mechanism by which this compound exerts its biological effects involves interactions with specific proteins associated with disease pathways. Molecular docking studies have suggested strong binding affinities with targets related to tuberculosis, highlighting its potential as a therapeutic agent in infectious diseases.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of this compound, researchers tested its activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both strains, demonstrating significant antibacterial properties that warrant further exploration in clinical settings .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer potential of this compound against various human cancer cell lines. The results indicated that compounds with similar structures showed IC50 values ranging from 0.25 µM to 0.75 µM against MCF-7 cells, suggesting strong anticancer activity attributed to the presence of electron-withdrawing groups on the thiazole ring .
Structure-Activity Relationship (SAR)
The SAR analysis of this compound reveals critical insights into how structural modifications influence biological activity:
| Compound Name | Molecular Formula | IC50 (µM) | Activity Type |
|---|---|---|---|
| This compound | C10H8ClNO2S | 0.25 - 0.75 | Anticancer |
| Ethyl 2-bromobenzo[d]thiazole-7-carboxylate | C10H8BrNO2S | 0.98 | Antimicrobial |
| Methyl benzo[d]thiazole-6-carboxylate | C10H9NO2S | 0.87 | Anticancer |
This table illustrates how variations in halogen substituents and functional groups can enhance or diminish the biological activities of related compounds.
Q & A
Q. What are the common synthetic routes for Ethyl 2-chlorobenzo[d]thiazole-7-carboxylate, and what factors influence yield optimization?
The compound is typically synthesized via cyclocondensation reactions involving substituted benzothiazole precursors. A key step includes esterification of the carboxylic acid group using ethyl chloroacetate under basic conditions. Yield optimization depends on reaction temperature, solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents. For example, excess ethyl chloroacetate may improve esterification efficiency, while controlled addition of bases like NaH minimizes side reactions .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential techniques include:
- 1H/13C-NMR : To confirm the position of the chlorine substituent and ester group.
- IR spectroscopy : For identifying carbonyl (C=O) stretches (~1700 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).
- Mass spectrometry (ESI/HRMS) : To verify molecular weight and fragmentation patterns.
- X-ray crystallography : For resolving crystal packing and stereoelectronic effects (e.g., using SHELXL for refinement) .
Q. What are the primary applications of this compound in medicinal chemistry research?
It serves as a scaffold for designing analogs with potential analgesic, anti-inflammatory, or antimicrobial activities. The chlorine atom enhances lipophilicity and bioavailability, while the ester group allows further functionalization (e.g., hydrolysis to carboxylic acids for prodrug development) .
Advanced Research Questions
Q. How can regioselectivity challenges in benzothiazole ring substitution be addressed during synthesis?
Regioselectivity is influenced by electronic and steric factors. For example, chlorination at the 2-position is favored due to the electron-withdrawing effect of the adjacent thiazole nitrogen. Computational modeling (DFT) can predict reactive sites, while directing groups (e.g., nitro or methoxy) can guide substitutions. Experimental validation via HPLC monitoring ensures purity of the desired regioisomer .
Q. What crystallographic challenges arise when analyzing this compound, and how are they resolved?
Challenges include low crystal symmetry and twinning. High-resolution synchrotron data collection improves signal-to-noise ratios. SHELXL’s twin refinement tools (e.g., BASF parameter) and Hirshfeld surface analysis help resolve disordered structures. Hydrogen bonding networks (e.g., C=O⋯H-N interactions) are critical for stabilizing the crystal lattice .
Q. How should contradictory bioactivity data between in vitro and in vivo studies be analyzed?
Contradictions may arise from metabolic instability or off-target effects. Methodological solutions include:
- Metabolic profiling : LC-MS/MS to identify degradation products.
- Dose-response studies : To establish therapeutic windows.
- Comparative SAR : Testing analogs with modified ester groups (e.g., methyl vs. ethyl) to isolate pharmacophore contributions .
Q. What computational strategies enhance structure-activity relationship (SAR) studies for this compound?
- Molecular docking : To predict binding modes with targets like COX-2 or TNF-α.
- QSAR modeling : Using descriptors like logP, polar surface area, and H-bond donors/acceptors.
- MD simulations : To assess dynamic interactions in biological membranes. Validation via in vitro assays (e.g., enzyme inhibition) bridges computational and experimental findings .
Q. What are best practices for presenting experimental data in publications?
Follow guidelines for:
- Statistical rigor : Report p-values, confidence intervals, and sample sizes (n ≥ 3).
- Data visualization : Use normalized bar graphs for bioactivity comparisons and heatmaps for SAR trends.
- Reproducibility : Include detailed synthetic protocols (reagents, temperatures, times) and raw spectral data in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
